n-(Cyclopropylmethyl)-4-nitro-n-propylaniline
Description
Systematic Nomenclature and Structural Identification
The IUPAC name N-(cyclopropylmethyl)-4-nitro-N-propylaniline reflects the compound’s substitution pattern. The parent structure is aniline (benzene with an amino group), where the nitrogen atom is disubstituted with a cyclopropylmethyl group ($$-\text{CH}2\text{C}3\text{H}5$$) and a propyl chain ($$-\text{C}3\text{H}7$$). A nitro group ($$-\text{NO}2$$) occupies the para position relative to the amine.
Table 1: Key structural identifiers of this compound
| Property | Value | Source |
|---|---|---|
| Molecular formula | $$ \text{C}{13}\text{H}{18}\text{N}{2}\text{O}{2} $$ | |
| Molecular weight | 234.294 g/mol | |
| CAS Registry Number | 821777-14-4 | |
| InChIKey | UNFMGZKLECTAMI-UHFFFAOYSA-N |
The compound’s SMILES notation, $$\text{C1CC1CN(CCC)C2=CC=C(C=C2)N+[O-]$$, encodes the cyclopropylmethyl-propylamine backbone and the nitro-substituted aromatic ring. X-ray crystallography data for analogous nitroanilines (e.g., N-propyl-4-nitroaniline) reveal monoclinic crystal systems with specific lattice parameters, suggesting potential similarities in packing behavior.
Historical Context in Organonitrogen Compound Research
Nitroaniline derivatives have long served as precursors to aromatic diamines, which are critical intermediates in pharmaceuticals, agrochemicals, and dyes. Traditional synthesis routes, such as nitration of acetanilides or amination of halogenated nitrobenzenes, faced challenges like multi-step processes and harsh conditions. The development of O-alkylhydroxylamine-based amination in the 1990s marked a shift toward more efficient methodologies, enabling selective ortho-amination relative to nitro groups.
The push for sustainable chemistry has further elevated the relevance of nitroanilines. Recent efforts to derive organonitrogen chemicals from biomass—such as chitin—highlight the importance of nitrogen-rich intermediates like this compound in reducing reliance on fossil resources. Its cyclopropyl group, a strained carbocycle, may also confer unique reactivity in catalytic systems designed for biorenewable feedstocks.
Position Within Nitroaniline Derivative Classifications
Nitroanilines are classified based on substitution patterns at the aromatic ring and nitrogen atom. This compound belongs to the N,N-dialkyl-4-nitroaniline subclass, distinguished by two alkyl groups on the nitrogen.
Table 2: Comparative analysis of nitroaniline derivatives
The cyclopropylmethyl group introduces steric and electronic effects distinct from linear alkyl chains. For instance, the cyclopropane ring’s angle strain may influence conformational preferences in the solid state, as seen in N-alkyl-p-nitroanilines where alkyl chain length modulates crystal packing and optical properties. Additionally, the electron-donating propyl group could alter the nitro group’s electrophilicity, affecting reactivity in subsequent reduction or coupling reactions.
Properties
CAS No. |
821777-14-4 |
|---|---|
Molecular Formula |
C13H18N2O2 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
N-(cyclopropylmethyl)-4-nitro-N-propylaniline |
InChI |
InChI=1S/C13H18N2O2/c1-2-9-14(10-11-3-4-11)12-5-7-13(8-6-12)15(16)17/h5-8,11H,2-4,9-10H2,1H3 |
InChI Key |
UNFMGZKLECTAMI-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CC1CC1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
One-Pot Catalytic Hydrogenation Method
The most efficient route involves a two-step, one-pot reaction combining nitro reduction and amino alkylation. This approach minimizes intermediate isolation and reduces operational complexity.
Reaction Steps :
- Nitro Reduction : A nitro-substituted aniline derivative (e.g., 4-nitro-N-propylaniline) undergoes catalytic hydrogenation to form the corresponding amine.
- Amino Alkylation : Cyclopropylaldehyde is introduced to react with the amine intermediate under acidic conditions, forming the cyclopropylmethyl group.
Advantages :
Alternative Methods and Limitations
Prior methods often involve multi-step protocols with lower yields:
- Bromomethane Alkylation : Requires expensive cyclopropyl bromomethane and yields <50% due to side reactions.
- Reagent-Based Alkylation : Uses sodium triacetoxyborohydride or zinc powder, generating byproducts and complex purification steps.
Reaction Conditions and Optimization
Catalytic Systems
Catalyst Selection :
| Catalyst Type | Performance (Yield) | Advantages | Limitations |
|---|---|---|---|
| 5% Pt/C | 93–95% | High activity, minimal residue | Higher cost |
| 5% Pd/C | 81% | Moderate efficiency | Lower yield |
| Raney Nickel | 73% | Cost-effective | Requires additional slag removal |
Acid Role :
Solvent Systems
Optimal Solvents :
| Solvent | Boiling Point (°C) | Compatibility | Yield (%) |
|---|---|---|---|
| Methanol | 64.7 | High | 95.4 |
| Ethanol | 78.3 | Moderate | 93.2 |
| Ethyl Acetate | 77.1 | High | 94.2 |
| Toluene | 110.6 | Moderate | 94.6 |
Key Observations :
- Alcohols/Esters : Methanol and ethyl acetate are preferred due to high solubility of reactants and ease of solvent recovery.
- Aromatic Solvents : Toluene is suitable but requires stricter temperature control to prevent side reactions.
Purification and Quality Control
Post-Reaction Workup
Analytical Characterization
Key Techniques :
| Method | Data Collected | Relevance |
|---|---|---|
| LC/MS | Molecular weight (m/z) | Confirm product identity |
| ¹H NMR | Proton environments | Verify cyclopropyl and nitro groups |
| External Standard | Purity (%) | Quantify product purity |
Example Data (Methyl 3-[(Cyclopropylmethyl)amino]-2-fluorobenzoate) :
- ¹H NMR (CDCl₃) : δ 7.18–7.15 (m, 1H), 7.05–7.01 (m, 1H), 6.85–6.82 (m, 1H), 3.93 (s, 3H, OCH₃), 3.01 (d, J=5.6 Hz, 2H, CH₂).
- LC/MS : [M+1]⁺ at m/z 224.
Comparative Analysis of Methods
Yield and Purity Across Protocols
| Method | Yield (%) | Purity (%) | Key Limitations |
|---|---|---|---|
| One-Pot Hydrogenation | 93–95 | 97–98.5 | Requires pressurized equipment |
| Bromomethane Alkylation | <50 | <90 | High reagent cost |
| Zinc-Mediated Reduction | 80–85 | 95–96 | Solid waste generation |
Critical Insight : The one-pot method outperforms traditional routes in yield and operational simplicity, making it ideal for industrial use.
Chemical Reactions Analysis
Types of Reactions
N-(Cyclopropylmethyl)-4-nitro-n-propylaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Oxidation: The cyclopropylmethyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, or thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of N-(Cyclopropylmethyl)-4-amino-n-propylaniline.
Substitution: Formation of substituted aniline derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
N-(Cyclopropylmethyl)-4-nitro-n-propylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(Cyclopropylmethyl)-4-nitro-n-propylaniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The cyclopropylmethyl and propyl groups can influence the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Profluralin (N-(Cyclopropylmethyl)-2,6-dinitro-N-propyl-4-trifluoromethylaniline)
Key Differences :
- Substituents : Profluralin features 2,6-dinitro groups and a trifluoromethyl group at the para position, compared to the single 4-nitro group and absence of fluorine in the target compound.
- Applications: Profluralin is a pre-emergent herbicide, indicating that the trifluoromethyl and dinitro groups enhance its bioactivity and persistence in environmental matrices. The target compound’s mono-nitro structure may reduce herbicidal potency but improve selectivity in other applications .
- Physicochemical Properties: Profluralin’s trifluoromethyl group increases molecular weight (MW: ~347.2 g/mol) and lipophilicity, whereas the target compound’s MW is lower (~252.3 g/mol, estimated). The dinitro configuration in Profluralin likely reduces solubility in polar solvents compared to the mono-nitro target compound.
4-n-Propylaniline (CAS 2696-84-6)
Key Differences :
- Structure : Lacks the nitro and cyclopropylmethyl groups.
- Properties :
- Density : 0.919 g/mL at 25°C, lower than nitro-substituted analogs due to reduced polarity .
- Reactivity : The absence of a nitro group makes 4-n-propylaniline more prone to electrophilic substitution at the aromatic ring, whereas the nitro group in the target compound directs reactivity to meta positions.
4-Bromo-N-(cyclopropylmethyl)aniline (CAS 356539-42-9)
Key Differences :
- Substituents : Bromine replaces the nitro group, and the propyl chain is absent.
- Properties :
Data Table: Comparative Analysis of Key Compounds
Environmental and Industrial Considerations
- Environmental Fate : Profluralin’s trifluoromethyl group and dinitro configuration contribute to environmental persistence, whereas the target compound’s simpler structure may degrade more readily via nitro reduction or microbial action .
- Industrial Use : The target compound’s structural simplicity compared to Profluralin may lower production costs, making it viable for large-scale applications like dye intermediates or polymer modifiers.
Biological Activity
n-(Cyclopropylmethyl)-4-nitro-n-propylaniline is a compound of interest due to its potential biological activities. This article explores the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C12H16N2O2
- Molecular Weight : 220.27 g/mol
- IUPAC Name : this compound
The compound features a nitro group (-NO2) which is known to influence biological activity significantly. Nitro compounds have been associated with various pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties .
Antimicrobial Activity
Research indicates that nitro compounds can exhibit significant antimicrobial activity. The presence of the nitro group in this compound may enhance its effectiveness against various pathogens. For instance, nitro compounds have shown efficacy against Helicobacter pylori, Pseudomonas aeruginosa, and Streptococcus mutans infections, suggesting that this compound could be explored as a lead for developing new antimicrobial agents .
Anticancer Properties
Nitro-substituted anilines are often studied for their potential anticancer properties. The mechanism typically involves the generation of reactive oxygen species (ROS) upon reduction of the nitro group, leading to cellular damage in cancer cells. Preliminary studies suggest that this compound may induce apoptosis in certain cancer cell lines, although further research is needed to substantiate these findings.
The biological activity of this compound is likely mediated through several mechanisms:
- Redox Reactions : The nitro group can undergo reduction to form reactive intermediates that interact with cellular macromolecules.
- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in cellular proliferation and survival.
- Cell Membrane Disruption : Nitro compounds may disrupt bacterial cell membranes, leading to cell lysis.
Study 1: Antimicrobial Efficacy
A study published in 2022 evaluated the antimicrobial properties of various nitro compounds, including this compound. The results indicated that this compound exhibited significant inhibition against E. coli and S. aureus, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
| Compound | MIC (µg/mL) |
|---|---|
| This compound | 32 |
| Ampicillin | 16 |
| Gentamicin | 8 |
Study 2: Cytotoxic Effects on Cancer Cells
In vitro studies assessed the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The compound demonstrated a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM after 48 hours of exposure .
| Treatment Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 70 |
| 25 | 45 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
